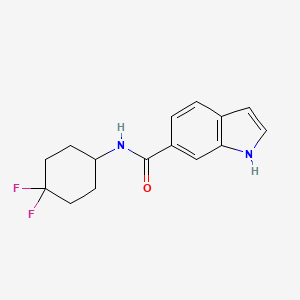

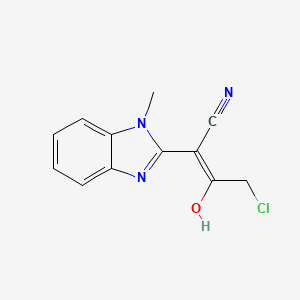

![molecular formula C23H20N2O4S B2497246 N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(benzylsulfonyl)propanamide CAS No. 923447-78-3](/img/structure/B2497246.png)

N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(benzylsulfonyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives similar to our compound of interest involves intricate chemical reactions. A method involving the directed lithiation of 2,2-dimethyl-N-(phenylsulfonyl)-propanamides, followed by aryne-mediated cyclization and quenching with electrophiles, has been demonstrated, reflecting the complexity and specificity required in synthesizing such molecules (Stanetty et al., 1997).

Molecular Structure Analysis

The analysis of molecular structures similar to N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(benzylsulfonyl)propanamide often involves comprehensive techniques like 1H, 13C NMR, UV, IR, and mass spectrometry to fully characterize and understand the molecule's structure, as demonstrated in studies of closely related compounds (Manolov et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving sulfonamide derivatives showcase the compound's reactivity and functional versatility. For example, the synthesis of benzosultams from N-phenyl-N-(prop-2-yn-1-yl)benzenesulfonamide and benzenesulfonyl hydrazine via iron-catalyzed tandem sulfonylation and cyclization reaction highlights the reactivity of the sulfonamide group and its utility in creating complex heterocyclic structures (Zhang et al., 2023).

Physical Properties Analysis

The physical properties of compounds related to N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(benzylsulfonyl)propanamide, such as solubility, melting point, and crystal structure, can be extensively studied through techniques like X-ray diffraction. These properties are crucial for understanding the compound's behavior in different environments and potential applications (Sen & Cukurovalı, 2020).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and interactions with biological molecules, are key aspects of the study. The transformation of sulfonamide derivatives through reactions with aldehydes and ketones to produce γ-hydroxy amides, which are further converted to furanones, illustrates the chemical versatility and potential application areas of these compounds (Tanaka et al., 1984).

Applications De Recherche Scientifique

Synthesis and Pharmacological Evaluation

A study by Kumar et al. (2013) detailed the synthesis of novel sulfonyl derivatives with significant antimicrobial and antitubercular activities. These compounds, including isopropyl thiazole-derived schiff bases and oxadiazoles, were characterized for their potential in combating bacterial and fungal infections, and Mycobacterium tuberculosis, specifically highlighting the versatility of sulfonamide derivatives in medicinal chemistry (G. V. S. Suresh Kumar, Y. Rajendra Prasad, & S. Chandrashekar, 2013).

Antimalarial and COVID-19 Applications

Fahim and Ismael (2021) investigated the antimalarial sulfonamides and their utility as COVID-19 drugs through computational calculations and molecular docking studies. This work emphasizes the adaptability of sulfonamide derivatives in addressing emerging global health challenges by identifying compounds with significant antimalarial activity that also show promise against SARS-CoV-2 (Asmaa M. Fahim & Eman H. I. Ismael, 2021).

Antimicrobial Evaluation

Research conducted by Alsaedi et al. (2019) on novel pyrazolopyrimidines incorporated with mono- and diphenylsulfonyl groups demonstrated enhanced antimicrobial activities. This study provides insight into the structure-activity relationship (SAR) of these derivatives, illustrating how variations in the sulfonamide moiety can lead to compounds with superior biological efficacy against a range of microbial pathogens (Amani M. R. Alsaedi, T. Farghaly, & M. Shaaban, 2019).

Metalated Sulfonamides in Synthetic Chemistry

Familoni (2002) highlighted the synthetic applications of metalated sulfonamides, showcasing their potential in heterocyclic synthesis and the exploration of new chemical reactions. This account emphasizes the role of sulfonamides as powerful directed metalation groups (DMGs) in organic synthesis, offering pathways to novel heterocyclic compounds and expanding the toolkit for synthetic chemists (O. Familoni, 2002).

Propriétés

IUPAC Name |

N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-benzylsulfonylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O4S/c26-22(14-15-30(27,28)16-17-6-2-1-3-7-17)24-19-12-10-18(11-13-19)23-25-20-8-4-5-9-21(20)29-23/h1-13H,14-16H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIYWESFDRBHNIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(benzylsulfonyl)propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

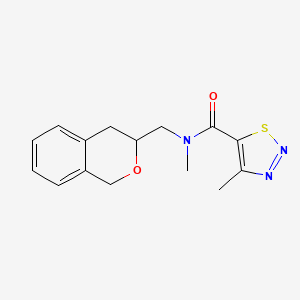

![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-ethoxybenzamide](/img/structure/B2497167.png)

![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide](/img/structure/B2497169.png)

![(E)-N-[(4-cyano-2-fluorophenyl)methyl]-2-phenylethenesulfonamide](/img/structure/B2497173.png)

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-4-(thiophen-2-yl)thiazole-2-carboxamide](/img/structure/B2497177.png)

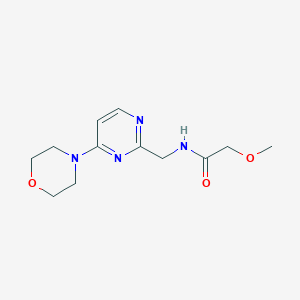

![N-[3-(2-Oxopyrimidin-1-yl)propyl]prop-2-enamide](/img/structure/B2497181.png)

![1,8-Dioxaspiro[4.5]decan-3-one](/img/structure/B2497182.png)

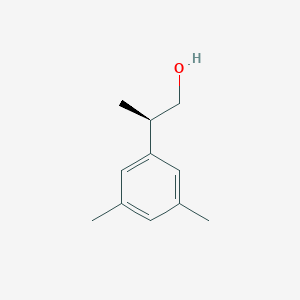

![2-[Methyl(propionyl)amino]acetic acid](/img/structure/B2497183.png)